molecular formula C21H23N3O4S B2969475 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 895803-14-2

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2969475
CAS No.: 895803-14-2
M. Wt: 413.49
InChI Key: LZPMLZUAWRQLIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide were not found, related compounds have been synthesized through various methods . For instance, the pyridazin-3 (2 H )-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl 5 .

Scientific Research Applications

1. Antagonistic Properties on 5-HT6 Receptors

  • Pharmacological Profile : Compounds similar to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide have been identified as high-affinity and selective antagonists of 5-HT6 receptors. These compounds show potential in pharmacokinetics, with a correlation between clearance and CNS penetration (Bromidge et al., 2001).

2. Cognitive Enhancement Properties

  • Enhancement of Cognitive Functions : Related compounds, such as SB-399885, have shown potent and selective antagonism of 5-HT6 receptors, leading to enhancements in cognitive functions. This could indicate potential therapeutic utility in disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

3. Potential Antitumor Activity

  • Synthesis and Anti-HIV/Antifungal Activity : New benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety have been synthesized, showing promising in vitro anti-HIV and antifungal activities (Zareef et al., 2007).

4. Vasospasm Prevention

  • Prevention of Vasospasm : Studies have investigated the use of endothelin receptor antagonists, including compounds structurally related to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide, for the prevention of subarachnoid hemorrhage-induced cerebral vasospasm (Zuccarello et al., 1996).

5. Antitumor Sulfonamide Synthesis

  • Design and Synthesis of Antitumor Agents : Research has focused on the design and synthesis of novel N-arylpyrazole derivatives bearing the sulfonamide moiety as potent cytotoxic agents, which could have applications in cancer treatment (Duan et al., 2016).

6. Tuberculosis Treatment

  • Synthesis and Docking Study of Thiourea Derivatives : Novel compounds with a benzenesulfonamide moiety have shown promising activity against Mycobacterium tuberculosis, which could inform the development of new tuberculosis treatments (Ghorab et al., 2017).

7. Anticancer Activity of Pyridazine-Sulfonamide Compounds

  • Biological Activity of Pyridazine-Sulfonamide Compounds : Research has been conducted on pyridazine-sulfonamide aminophenol type compounds for their comparative biological activity, which could be relevant in developing cancer therapies (Chatterjee et al., 2022).

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-5-28-21-10-9-18(22-23-21)16-7-6-8-17(13-16)24-29(25,26)20-12-14(2)19(27-4)11-15(20)3/h6-13,24H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPMLZUAWRQLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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